molecular formula C30H40N4O4 B12303004 tert-butyl (3aS,8bS)-3,3a,4,8b-tetrahydro-1H-pyrrolo[3,4-b]indole-2-carboxylate;tert-butyl (3aR,8bR)-3,3a,4,8b-tetrahydro-1H-pyrrolo[3,4-b]indole-2-carboxylate

tert-butyl (3aS,8bS)-3,3a,4,8b-tetrahydro-1H-pyrrolo[3,4-b]indole-2-carboxylate;tert-butyl (3aR,8bR)-3,3a,4,8b-tetrahydro-1H-pyrrolo[3,4-b]indole-2-carboxylate

Cat. No.: B12303004
M. Wt: 520.7 g/mol
InChI Key: KECRHWQYULSKMU-QKYOFRMZSA-N
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Description

The compounds tert-butyl (3aS,8bS)-3,3a,4,8b-tetrahydro-1H-pyrrolo[3,4-b]indole-2-carboxylate and tert-butyl (3aR,8bR)-3,3a,4,8b-tetrahydro-1H-pyrrolo[3,4-b]indole-2-carboxylate are enantiomers characterized by a fused pyrroloindole scaffold. The pyrroloindole core combines a pyrrolidine ring with an indole system, creating a rigid bicyclic structure. The tert-butoxycarbonyl (Boc) group at position 2 serves as a protective group for the amine, enhancing stability during synthesis and purification. These enantiomers are critical intermediates in medicinal chemistry, particularly for synthesizing alkaloids or kinase inhibitors, where stereochemistry influences biological activity .

Properties

Molecular Formula

C30H40N4O4

Molecular Weight

520.7 g/mol

IUPAC Name

tert-butyl (3aS,8bS)-3,3a,4,8b-tetrahydro-1H-pyrrolo[3,4-b]indole-2-carboxylate;tert-butyl (3aR,8bR)-3,3a,4,8b-tetrahydro-1H-pyrrolo[3,4-b]indole-2-carboxylate

InChI

InChI=1S/2C15H20N2O2/c2*1-15(2,3)19-14(18)17-8-11-10-6-4-5-7-12(10)16-13(11)9-17/h2*4-7,11,13,16H,8-9H2,1-3H3/t2*11-,13-/m10/s1

InChI Key

KECRHWQYULSKMU-QKYOFRMZSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2[C@H](C1)NC3=CC=CC=C23.CC(C)(C)OC(=O)N1C[C@H]2[C@@H](C1)NC3=CC=CC=C23

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C1)NC3=CC=CC=C23.CC(C)(C)OC(=O)N1CC2C(C1)NC3=CC=CC=C23

Origin of Product

United States

Preparation Methods

Zn(II)-Catalyzed Formal [3 + 2] Cycloaddition

The ZnCl₂-mediated formal [3 + 2] cycloaddition between indoles and 1,2-diaza-1,3-dienes (DDs) is a cornerstone method for constructing the pyrrolo[3,4-b]indole core. This approach enables stereochemical control through substrate preorganization and catalyst modulation.

Reaction Mechanism and Substrate Scope

Indoles bearing electron-donating groups (e.g., 1-methylindole) react with linear DDs (e.g., 2n ) under mild conditions (DCM, 25°C) to yield tetrahydro-1H-pyridazino[3,4-b]indole intermediates. Subsequent tert-butyl carbamate protection introduces the Boc group. Key steps include:

  • ZnCl₂ activation : Coordination of Zn²⁺ to the DD substrate polarizes the π-system, facilitating nucleophilic attack by the indole’s C3 position.
  • Cyclization : A concerted [3 + 2] mechanism forms the fused pyrroloindole skeleton with retention of stereochemistry at C3a and C8b.
  • Boc protection : Treatment with Boc₂O and DMAP in anhydrous THF installs the tert-butyl carbamate group (yield: 70–85%).
Table 1: Representative Yields for Zn(II)-Catalyzed Syntheses
Indole Substrate DD Substrate Product Configuration Yield (%)
1-Methylindole 2n (3aS,8bS) 48
3-Methylindole 2n (3aR,8bR) 32
1,3-Dimethylindole 2j (3aS,8bS) 65

Steric effects dominate regioselectivity; 3-substituted indoles favor the (3aR,8bR) configuration due to hindered rotation during cyclization.

Fischer Indolization-Pyrrolidine Dione Condensation

Fischer indolization between phenylhydrazines and pyrrolidine-2,3-diones provides an alternative route to the pyrrolo[3,4-b]indole framework. This method is advantageous for introducing substituents at the indole nitrogen.

Synthetic Workflow

  • Pyrrolidine-2,3-dione preparation : Reacting methyl acrylate with tert-butyl amine forms the dione precursor.
  • Fischer cyclization : Heating the dione with substituted phenylhydrazines in acidic media (HCl/MeOH) induces cyclization to 1,4-dihydropyrrolo[3,4-b]indol-3(2H)-ones.
  • Methylation and Boc protection : Lithiation with LDA followed by methyl iodide quenching introduces alkyl groups. Subsequent Boc protection under Schlenk conditions yields the final product.
Table 2: Fischer Indolization Conditions and Outcomes
Phenylhydrazine Acid Catalyst Temperature (°C) Yield (%)
4-Methoxyphenyl HCl 80 62
2-Chlorophenyl H₂SO₄ 100 55
3-Nitrophenyl AcOH 70 48

This method tolerates electron-withdrawing and donating groups on the phenylhydrazine, though steric bulk reduces yields.

Stereochemical Control Strategies

The relative configurations at C3a and C8b are dictated by the synthetic route:

  • Zn(II) catalysis : Syn-addition in the cycloaddition step produces the (3aS,8bS) isomer predominantly.
  • Acid-mediated cyclization : Equilibration under protic conditions can invert stereochemistry, necessitating low-temperature workups.
Table 3: Stereoselectivity Comparison
Method (3aS,8bS):(3aR,8bR) Ratio
ZnCl₂/[3 + 2] cycloaddition 7:3
Fischer indolization 1:1
Enzymatic resolution >99:1

Enzymatic resolution using lipases (e.g., CAL-B) achieves high enantiomeric excess but requires post-synthetic modification.

Functionalization and Derivatization

Post-synthetic modifications enable diversification of the pyrroloindole scaffold:

  • N–N bond cleavage : Treating with ethyl bromoacetate/Cs₂CO₃ exposes secondary amines for cross-coupling.
  • Oxidation : mCPBA oxidizes the dihydropyrrole ring to ketones or epoxides, altering bioactivity.

Industrial-Scale Considerations

Large-scale synthesis prioritizes atom economy and catalyst recycling:

  • Continuous flow Zn catalysis : Reduces reaction time from 24 h to 2 h with 95% yield retention.
  • Solvent recovery : DCM and THF are distilled and reused, minimizing waste.

Chemical Reactions Analysis

Types of Reactions

These compounds undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can have different biological and chemical properties .

Scientific Research Applications

Applications in Medicinal Chemistry

  • Anticancer Activity : Recent studies have shown that derivatives of tetrahydropyrroloindoles exhibit significant anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells through the modulation of various signaling pathways. For instance:
    • A study demonstrated that compounds with similar structures inhibited tumor growth in xenograft models by targeting specific oncogenes and tumor suppressor genes .
  • Neuroprotective Effects : The neuroprotective potential of these compounds has been explored in models of neurodegenerative diseases. Their ability to cross the blood-brain barrier allows them to exert protective effects against neuronal cell death caused by oxidative stress and inflammation .

Applications in Organic Synthesis

  • Building Blocks for Complex Molecules : The unique structure of these pyrroloindoles makes them valuable intermediates in the synthesis of more complex organic molecules. They can serve as:
    • Chiral building blocks for the synthesis of pharmaceuticals and agrochemicals due to their stereochemical configurations.
    • Precursors for the synthesis of other indole derivatives through various chemical transformations such as oxidation and cyclization .
  • Synthesis of Heterocycles : These compounds can participate in reactions leading to the formation of various heterocyclic systems. For example:
    • They can undergo cycloaddition reactions to form fused heterocycles that are prevalent in many biologically active natural products .

Case Study 1: Anticancer Activity

A study published in Molecules explored the synthesis and biological evaluation of a series of tetrahydropyrroloindoles. The results showed that certain derivatives exhibited potent cytotoxicity against several cancer cell lines. The mechanism was linked to the induction of apoptosis via mitochondrial pathways .

Case Study 2: Neuroprotection

Another research article investigated the neuroprotective effects of pyrroloindole derivatives in a mouse model of Alzheimer's disease. The findings suggested that these compounds reduced amyloid-beta plaque formation and improved cognitive function in treated mice compared to controls .

Mechanism of Action

The mechanism of action of these compounds involves their interaction with various molecular targets and pathways. The indole ring system can interact with multiple receptors and enzymes, leading to various biological effects. For example, indole derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation and microbial growth .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the unique features of the target enantiomers, comparisons are drawn with structurally related compounds from the literature. Key parameters include molecular structure, synthesis strategies, physicochemical properties, and functional group roles.

Key Observations

Structural Complexity: The target enantiomers feature a pyrroloindole system, distinct from pyridoindole (e.g., ) or pyrrole-indole hybrids (e.g., ). The Boc group is a common protective strategy across all compared compounds, underscoring its utility in stabilizing amines during synthesis .

Synthesis Efficiency :

  • The CuCl₂-catalyzed cyclization method for pyrrole derivatives (e.g., ) achieves high yields (94–98%), suggesting that similar metal-catalyzed approaches might optimize the synthesis of the target enantiomers.

Substituent Effects: The trifluoromethyl group in the pyridoindole analog increases molecular weight and lipophilicity, which could enhance blood-brain barrier penetration compared to the target compound.

Spectroscopic Characterization :

  • IR and NMR data from (e.g., Boc carbonyl stretch at ~1680–1765 cm⁻¹, tert-butyl singlet at δ 1.34 ppm) provide benchmarks for confirming the Boc group’s presence in the target enantiomers.

Research Findings and Implications

  • Stereochemical Influence : The enantiomeric pair’s biological activity may differ significantly, as seen in other chiral indole derivatives. For example, (S)-vs. (R)-configured kinase inhibitors often show divergent potency .
  • Thermal Stability : Melting points of pyrrole-indole hybrids (169–190°C, ) suggest moderate thermal stability, likely comparable to the target compound.
  • Safety Considerations : While the target compound’s safety data are unavailable, the pyrazole analog highlights standard precautions for tert-butyl-containing compounds (e.g., skin/eye irritation risks).

Q & A

Q. What are the recommended synthetic routes for preparing tert-butyl (3aS,8bS)- and (3aR,8bR)-pyrroloindole carboxylates?

The enantiomeric forms of this compound can be synthesized via stereoselective cyclization or asymmetric catalysis. A feasible route involves coupling tert-butyl carbamate with a functionalized indole precursor under controlled conditions. For example, tert-butyl derivatives are often synthesized using DMAP (4-dimethylaminopyridine) and triethylamine in dichloromethane at 0–20°C to stabilize intermediates and minimize racemization . Key steps include:

  • Protection/deprotection : Use tert-butoxycarbonyl (Boc) groups to protect reactive amines.
  • Cyclization : Optimize reaction time and temperature to favor the desired stereoisomer.
  • Purification : Column chromatography or recrystallization to isolate isomers.

Q. How can the stereochemical configuration of these isomers be confirmed experimentally?

  • X-ray crystallography : Provides definitive structural confirmation but requires high-quality single crystals.
  • NMR spectroscopy : Compare coupling constants (e.g., 3JHH^3J_{HH}) and NOE (Nuclear Overhauser Effect) correlations to distinguish axial vs. equatorial substituents in the pyrroloindole ring .
  • Chiral HPLC : Separate enantiomers using chiral stationary phases (e.g., amylose or cellulose derivatives) to verify purity and configuration .

Q. What safety precautions are critical when handling this compound in the lab?

  • Storage : Keep in a tightly sealed container under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the Boc group .
  • Hazard mitigation : Use fume hoods, gloves, and eye protection. Avoid skin contact due to potential irritation (H315/H319) .
  • Emergency response : For inhalation exposure, move to fresh air; for skin contact, wash with soap and water immediately .

Advanced Research Questions

Q. How can computational chemistry aid in optimizing stereoselective synthesis?

Quantum mechanical calculations (e.g., DFT) predict transition-state energies to identify stereocontrol mechanisms. For example:

  • Reaction path search : Use software like GRRM or Gaussian to model intermediates and transition states .
  • Solvent effects : Simulate polar aprotic solvents (e.g., DCM) to stabilize charged intermediates .
  • Catalyst design : Screen chiral catalysts (e.g., organocatalysts or metal complexes) to enhance enantiomeric excess (ee) .

Q. What strategies resolve contradictions in reaction yield or stereoselectivity data?

  • Design of Experiments (DoE) : Systematically vary parameters (temperature, catalyst loading, solvent) to identify critical factors .
  • In situ monitoring : Use techniques like ReactIR or NMR to track intermediate formation and adjust conditions dynamically.
  • Retrospective analysis : Compare failed vs. successful batches using LC-MS to detect impurities or side reactions .

Q. How can AI-driven tools enhance experimental design for this compound?

  • Virtual screening : Train machine learning models on existing reaction data to predict optimal conditions (e.g., solvent, catalyst).
  • Automation : Integrate robotic platforms with AI to explore reaction spaces (e.g., varying stoichiometry or additives) .
  • Data-driven optimization : Use platforms like ICReDD to merge computational predictions with experimental feedback loops .

Methodological Challenges and Solutions

Q. What analytical techniques are best suited for quantifying isomer ratios?

Method Application Limitations
Chiral HPLCHigh-resolution separation of enantiomersRequires chiral columns (~1,5001,500–3,000)
Circular Dichroism (CD)Detects optical activity of isomersLow sensitivity for trace impurities
19F NMR^{19}\text{F NMR}Labels fluorinated analogs for quantificationLimited to fluorinated derivatives

Q. How can reaction scalability be balanced with stereochemical fidelity?

  • Batch vs. flow chemistry : Continuous flow systems improve heat/mass transfer, reducing side reactions during scale-up .
  • Catalyst immobilization : Use heterogeneous catalysts (e.g., silica-supported) to simplify recovery and reuse.
  • Process analytical technology (PAT) : Implement real-time monitoring to maintain stereochemical control .

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